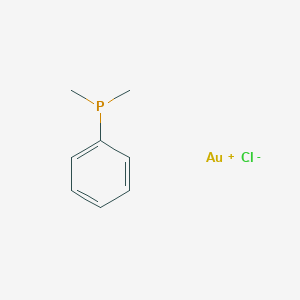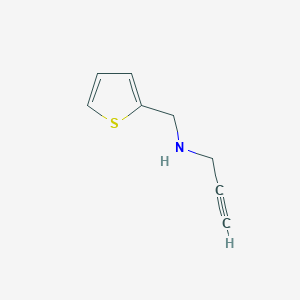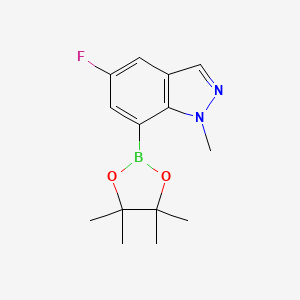
(4-Bromo-2-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H6BrIS It is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-iodophenyl)(methyl)sulfane typically involves the halogenation of a phenyl ring followed by the introduction of a methylsulfane group. One common method is the reaction of 4-bromo-2-iodophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-iodophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfane group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as (4-methoxy-2-iodophenyl)(methyl)sulfane can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.
Scientific Research Applications
(4-Bromo-2-iodophenyl)(methyl)sulfane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-iodophenyl)(methyl)sulfane involves its interaction with various molecular targets. The presence of halogen atoms and the methylsulfane group allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the bromine atom.
(4-Bromo-2-chlorophenyl)(methyl)sulfane: Contains a chlorine atom instead of iodine.
(4-Bromo-2-fluorophenyl)(methyl)sulfane: Contains a fluorine atom instead of iodine.
Uniqueness
(4-Bromo-2-iodophenyl)(methyl)sulfane is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C7H6BrIS |
|---|---|
Molecular Weight |
329.00 g/mol |
IUPAC Name |
4-bromo-2-iodo-1-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6BrIS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
InChI Key |
BCLSAWWLEXFQNA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


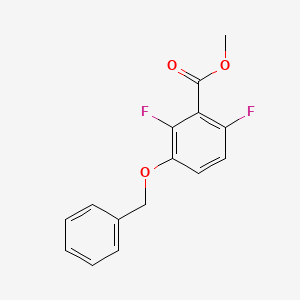
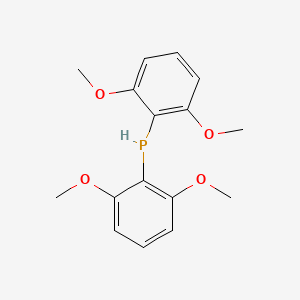
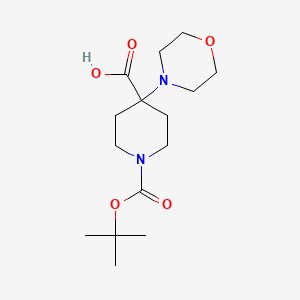



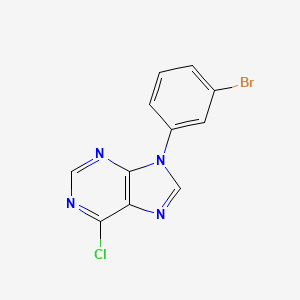
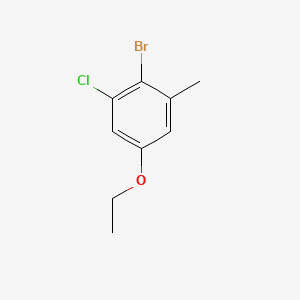

![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
